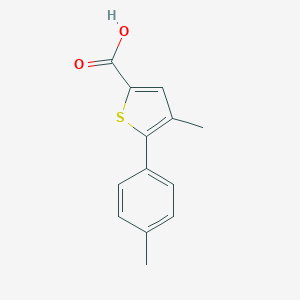

4-Methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid

Vue d'ensemble

Description

4-Methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid is an organic compound with the molecular formula C13H12O2S. It belongs to the class of thiophene derivatives, which are known for their aromatic properties and diverse applications in various fields, including medicinal chemistry and material science . This compound features a thiophene ring substituted with a carboxylic acid group and two methylphenyl groups, making it a unique structure with potential for various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid can be achieved through several methods, including:

Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents such as phosphorus pentasulfide (P4S10) to form thiophene derivatives.

Gewald Reaction: This is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives.

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

4-Methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Halogenated or nitrated derivatives.

Applications De Recherche Scientifique

Drug Development

The compound serves as a building block in synthesizing novel pharmaceutical compounds. Its unique structure allows for modifications that can lead to compounds targeting specific diseases, particularly in cancer therapy. Research has shown that derivatives of this compound exhibit promising anti-cancer activity, making it a focus for drug discovery.

Case Study: Anti-Cancer Activity

In a study published in Nature Communications, derivatives of this compound were tested against various cancer cell lines, showing significant inhibition of cell proliferation at micromolar concentrations. The study highlighted the potential of thiophene derivatives in developing targeted therapies for leukemia .

Material Science

Advanced Materials Development

In material science, 4-Methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid is explored for creating advanced materials with specific electrical and thermal properties. It is used in the production of high-performance coatings and composites, which are valuable in various industrial applications.

Table 2: Applications in Material Science

| Application | Description |

|---|---|

| Coatings | High-performance thermal and electrical coatings |

| Composites | Lightweight and durable composite materials |

| Sensors | Development of sensors with enhanced sensitivity |

Analytical Chemistry

Standard Reference Material

This compound is frequently utilized as a standard in various analytical techniques, including chromatography and spectroscopy. Its well-defined chemical structure allows researchers to quantify and identify other compounds in complex mixtures effectively.

Environmental Science

Pollution Detection

Research is ongoing into the application of this compound in developing sensors for detecting environmental pollutants. The compound's sensitivity to specific analytes makes it a candidate for monitoring air and water quality, contributing to environmental protection efforts.

Mécanisme D'action

The mechanism of action of 4-Methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its reactivity and binding affinity. Specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition in biological systems or charge transport in electronic devices.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-(4-Methoxy-2-methylphenyl)thiophene-2-carboxylic acid: Similar structure with a methoxy group instead of a methyl group.

5-(4-Methylthio)phenylthiophene-2-carboxylic acid: Contains a methylthio group instead of a methyl group.

Uniqueness

4-Methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of both methyl and carboxylic acid groups on the thiophene ring provides a balance of hydrophobic and hydrophilic properties, making it versatile for various chemical transformations and applications.

Activité Biologique

4-Methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound this compound features a thiophene ring substituted with a methyl group and a para-methylphenyl group, along with a carboxylic acid functional group. This unique structure contributes to its biological activity.

Antimicrobial Activity

Research indicates that thiophene derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of thiophene-based compounds against various bacterial strains, suggesting that the presence of the thiophene ring is crucial for this activity .

Table 1: Antimicrobial Activity of Thiophene Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

In addition to antimicrobial effects, this compound has shown promise in cancer research. Investigations into the structure-activity relationships (SAR) of thiophene derivatives have revealed that modifications to the thiophene core can enhance anticancer efficacy. For instance, compounds with electron-donating groups have demonstrated improved activity against various cancer cell lines .

Case Study: Anticancer Efficacy

A study evaluated the cytotoxic effects of this compound on human lung adenocarcinoma cells (A549). The compound exhibited an IC50 value of approximately 15 µM, indicating moderate potency in inhibiting cell proliferation. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways, leading to programmed cell death .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial and cancer cell metabolism.

- Induction of Apoptosis : As demonstrated in cancer cell studies, it can trigger apoptotic pathways through mitochondrial dysfunction and caspase activation.

- Antioxidant Properties : Some studies have suggested that thiophene derivatives possess antioxidant capabilities, which may contribute to their overall biological activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of thiophene derivatives. Modifications to the methyl groups or substitution patterns on the thiophene ring can significantly impact potency and selectivity. Research indicates that compounds with bulky substituents at specific positions on the thiophene ring often exhibit enhanced activity against targeted pathogens or cancer cells .

Table 2: Structure-Activity Relationship Insights

| Modification | Observed Effect |

|---|---|

| Addition of electron-donating groups | Increased anticancer potency |

| Variation in alkyl chain length | Altered solubility and bioavailability |

| Substitution at different positions | Changes in selectivity for targets |

Propriétés

IUPAC Name |

4-methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2S/c1-8-3-5-10(6-4-8)12-9(2)7-11(16-12)13(14)15/h3-7H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HULPUUKNFULTMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C=C(S2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201211612 | |

| Record name | 4-Methyl-5-(4-methylphenyl)-2-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201211612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832737-68-5 | |

| Record name | 4-Methyl-5-(4-methylphenyl)-2-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=832737-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-5-(4-methylphenyl)-2-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201211612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.